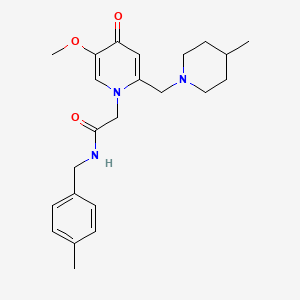![molecular formula C22H25N3O6S B11233176 6-methyl-4-(methylsulfonyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11233176.png)
6-methyl-4-(methylsulfonyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-METHANESULFONYL-6-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHANESULFONYL-6-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include:
Formation of the benzoxazine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the methanesulfonyl group: This step involves the sulfonation of the benzoxazine core using methanesulfonyl chloride in the presence of a base.
Attachment of the morpholine-4-carbonyl group: This is done through an amide coupling reaction using morpholine-4-carbonyl chloride and a suitable coupling agent.
Final modifications: Additional steps may include methylation and other functional group modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-METHANESULFONYL-6-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzoxazine derivatives.
Applications De Recherche Scientifique
4-METHANESULFONYL-6-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and anti-cancer agent.
Biological Research: Used in studies to understand its interaction with biological macromolecules.
Pharmaceutical Development: Explored as a lead compound for the development of new therapeutic drugs.
Industrial Applications: Potential use in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4-METHANESULFONYL-6-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-METHANESULFONYL-6-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-BENZOXAZINE
- 4-METHANESULFONYL-6-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-DIHYDRO-1,4-BENZOXAZINE
Uniqueness
4-METHANESULFONYL-6-METHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its specific structural features, such as the presence of the methanesulfonyl group and the morpholine-4-carbonyl moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C22H25N3O6S |
|---|---|
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
6-methyl-4-methylsulfonyl-N-[2-(morpholine-4-carbonyl)phenyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C22H25N3O6S/c1-15-7-8-19-18(13-15)25(32(2,28)29)14-20(31-19)21(26)23-17-6-4-3-5-16(17)22(27)24-9-11-30-12-10-24/h3-8,13,20H,9-12,14H2,1-2H3,(H,23,26) |
Clé InChI |
IWRWAAYCJFTMGE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=CC=CC=C3C(=O)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide](/img/structure/B11233097.png)
![N-Cyclohexyl-N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide](/img/structure/B11233115.png)
![4-{[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B11233116.png)
![N-(3,5-dimethylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11233119.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B11233133.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B11233136.png)
![2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11233143.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11233145.png)

![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide](/img/structure/B11233149.png)

![4-{[4-(2-chlorobenzyl)piperazin-1-yl]methyl}-6-ethoxy-2H-chromen-2-one](/img/structure/B11233169.png)
![N-cyclohexyl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11233171.png)
![N-(2-Fluorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11233174.png)
